molecular formula C9H8BF3O4 B595241 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid CAS No. 1217500-62-3

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

Cat. No. B595241
M. Wt: 247.964
InChI Key: WFNXKUBNUTWNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxycarbonylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a significant process in the synthesis of 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid . This process involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Chemical Reactions Analysis

The chemical reactions involving 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid include Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It is also used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application : This research involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process involves a radical approach and is paired with a Matteson–CH 2 –homologation .
  • Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

2. Susceptibility to Hydrolysis of Phenylboronic Pinacol Esters

  • Summary of Application : This research focuses on the hydrolysis of phenylboronic pinacol esters, which are considered important compounds for the design of new drugs and drug delivery devices . These compounds are particularly suitable as boron-carriers for neutron capture therapy .
  • Results or Outcomes : The kinetics of the hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Safety And Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[2-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O4/c1-17-8(14)6-3-2-5(9(11,12)13)4-7(6)10(15)16/h2-4,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNXKUBNUTWNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674844
Record name [2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

CAS RN

1217500-62-3
Record name [2-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.